molecular formula C13H20O B189062 2-(4-Tert-butylphenyl)propan-2-ol CAS No. 23853-82-9

2-(4-Tert-butylphenyl)propan-2-ol

Cat. No.: B189062
CAS No.: 23853-82-9
M. Wt: 192.3 g/mol
InChI Key: NZOYROYEQWWFIB-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Analysis

The molecular structure of 2-(4-Tert-butylphenyl)propan-2-ol features a distinctive architectural framework consisting of a benzene ring substituted with a tert-butyl group at the para position and a tertiary alcohol group at the propan-2-ol chain. The compound's IUPAC name is systematically designated as this compound, reflecting its structural composition. The molecular formula C13H20O indicates the presence of thirteen carbon atoms, twenty hydrogen atoms, and one oxygen atom, with the tertiary alcohol functionality being the primary polar component of the molecule.

The stereochemical analysis reveals that the compound possesses no chiral centers due to the symmetrical nature of the tertiary alcohol group, which is substituted with two identical methyl groups. The InChI representation "InChI=1S/C13H20O/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9,14H,1-5H3" provides detailed connectivity information, confirming the molecular architecture. The SMILES notation "CC(C)(C)C1=CC=C(C=C1)C(C)(C)O" further illustrates the structural arrangement with clear representation of the tert-butyl group attached to the para position of the benzene ring and the tertiary alcohol functionality.

Conformational analysis indicates that the molecule exhibits significant steric hindrance due to the presence of two bulky tert-butyl groups, which influences its overall three-dimensional geometry and intermolecular interactions. The computational descriptors show one hydrogen bond donor and one hydrogen bond acceptor, corresponding to the hydroxyl group, with a rotatable bond count of two, indicating relatively restricted conformational flexibility. The XLogP3-AA value of 3.3 suggests moderate lipophilicity, which is consistent with the predominately hydrophobic character imparted by the aromatic ring and alkyl substituents.

Crystallographic Studies and Conformational Dynamics

While specific crystallographic data for this compound is limited in the available literature, related structural studies provide insights into the conformational behavior of compounds with similar molecular architectures. The three-dimensional conformer data available through computational modeling indicates that the molecule adopts preferred conformations that minimize steric interactions between the bulky tert-butyl substituents. The molecular geometry is significantly influenced by the tetrahedral arrangement around the tertiary carbon atom bearing the hydroxyl group, which creates a specific spatial orientation that affects both intramolecular and intermolecular interactions.

The crystallographic investigations of related compounds, such as those reported in studies of tert-butyl-substituted phenolic compounds, demonstrate that similar molecules tend to form specific packing arrangements in the solid state. These arrangements are typically dominated by hydrogen bonding interactions involving the hydroxyl group and van der Waals interactions between the hydrophobic portions of adjacent molecules. The presence of the tert-butyl groups creates significant steric bulk that influences crystal packing efficiency and can lead to the formation of channels or cavities in the crystal structure.

Conformational dynamics studies using computational methods reveal that the molecule exhibits restricted rotation around specific bonds due to steric hindrance. The barrier to rotation around the bond connecting the phenyl ring to the propanol chain is particularly significant due to the interaction between the tert-butyl group on the aromatic ring and the methyl groups on the tertiary alcohol. This restricted rotation has implications for the molecule's behavior in solution and its interactions with other molecules or potential binding targets.

Spectroscopic Profiling (NMR, IR, MS)

Spectroscopic characterization of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance (NMR) spectroscopy serves as a primary tool for structural elucidation, with 1H NMR spectra typically showing characteristic signals for the aromatic protons in the 7.0-7.5 ppm region, the tert-butyl protons as a singlet around 1.3 ppm, and the methyl groups attached to the tertiary alcohol appearing around 1.5 ppm. The hydroxyl proton typically appears as a broad signal that can be exchanged with D2O, confirming the presence of the alcohol functionality.

13C NMR spectroscopy provides complementary information about the carbon framework, with the aromatic carbons appearing in the 120-150 ppm region, the quaternary carbon of the tert-butyl group around 34 ppm, and the tertiary alcohol carbon typically observed around 70-75 ppm. The presence of multiple equivalent carbons in the tert-butyl groups results in simplified spectra with fewer signals than might be expected from the molecular formula alone.

Infrared (IR) spectroscopy reveals characteristic absorption bands that confirm the functional groups present in the molecule. The broad O-H stretching vibration of the tertiary alcohol typically appears around 3200-3600 cm-1, while the C-H stretching vibrations of the alkyl and aromatic groups appear in the 2800-3100 cm-1 region. The aromatic C=C stretching vibrations are observed around 1450-1600 cm-1, and the C-O stretching of the alcohol group appears around 1000-1200 cm-1. Mass spectrometry analysis shows a molecular ion peak at m/z 192, corresponding to the molecular weight of the compound, with characteristic fragmentation patterns involving loss of water (M-18) and alkyl fragments.

Thermochemical Properties and Phase Behavior

The thermochemical properties of this compound have been characterized through various experimental and computational methods. The compound exhibits a boiling point of 222.1±8.0°C at 760 mmHg, which is consistent with its molecular weight and hydrogen bonding capabilities. The flash point is determined to be 105.1±3.7°C, indicating moderate volatility and requiring appropriate safety considerations during handling. The density of the compound is measured at 0.9±0.1 g/cm3, which is typical for organic compounds with similar molecular compositions.

Vapor pressure measurements indicate a value of 0.1±0.5 mmHg at 25°C, suggesting relatively low volatility at room temperature. This property is important for applications requiring controlled evaporation rates or for environmental fate assessments. The polarizability of the molecule is calculated to be 23.8±0.5 × 10-24 cm3, which reflects the electronic structure and contributes to intermolecular interactions.

Property Value Reference
Molecular Weight 192.30 g/mol
Boiling Point 222.1±8.0°C at 760 mmHg
Flash Point 105.1±3.7°C
Density 0.9±0.1 g/cm3
Vapor Pressure 0.1±0.5 mmHg at 25°C
Polarizability 23.8±0.5 × 10-24 cm3
XLogP3-AA 3.3

The thermal stability of the compound has been investigated through thermogravimetric analysis, which provides information about decomposition pathways and thermal degradation temperatures. Phase behavior studies indicate that the compound exists as a liquid at room temperature with relatively low melting point characteristics typical of tertiary alcohols with bulky substituents.

Computational Modeling (DFT, Molecular Dynamics Simulations)

Density functional theory (DFT) calculations have been employed to investigate the electronic structure and molecular properties of this compound. These computational studies provide insights into the electronic distribution, molecular orbital energies, and thermodynamic properties that are difficult to obtain through experimental methods alone. The calculations typically employ standard functionals such as B3LYP with appropriate basis sets to achieve reliable results for this type of organic molecule.

The computed molecular geometry from DFT optimization shows good agreement with experimental observations and crystallographic data from related compounds. The calculations reveal that the molecule adopts conformations that minimize steric interactions between the bulky substituents while maintaining optimal orbital overlap in the aromatic system. The electronic structure analysis indicates that the highest occupied molecular orbital (HOMO) is primarily localized on the aromatic ring system, while the lowest unoccupied molecular orbital (LUMO) shows characteristics consistent with π* orbitals of the benzene ring.

Molecular dynamics simulations provide valuable information about the conformational flexibility and intermolecular interactions of this compound in various environments. These simulations reveal that the molecule exhibits restricted conformational sampling due to steric hindrance, with preferred conformations being maintained for extended periods during the simulation trajectories. The hydrogen bonding behavior of the tertiary alcohol group has been characterized through radial distribution functions and hydrogen bond lifetime analyses.

The computational studies also provide predictions for various physicochemical properties, including solvation energies, partition coefficients, and binding affinities to potential biological targets. These calculations support the experimental observation of moderate lipophilicity and suggest potential applications in pharmaceutical development where the balance between hydrophobic and hydrophilic properties is crucial. The results from computational modeling complement the experimental characterization and provide a comprehensive understanding of the molecular behavior of this important organic compound.

Properties

CAS No.

23853-82-9

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

IUPAC Name

2-(4-tert-butylphenyl)propan-2-ol

InChI

InChI=1S/C13H20O/c1-12(2,3)10-6-8-11(9-7-10)13(4,5)14/h6-9,14H,1-5H3

InChI Key

NZOYROYEQWWFIB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)O

Other CAS No.

23853-82-9

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physical Properties

Key structural analogs vary in substituents on the phenyl ring, impacting molecular weight, boiling points, and intermolecular interactions.

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point Key Features
2-(4-Methylphenyl)propan-2-ol 1197-01-9 C₁₀H₁₄O 150.22 64°C (0.6 mmHg) Methyl substituent; combustible
2-(4-Biphenylyl)-2-propanol 34352-74-4 C₁₅H₁₆O 212.29 Not reported Biphenyl system; planar conformation in crystals
2-(5-Bromo-2-chlorophenyl)propan-2-ol 885069-29-4 C₉H₁₀BrClO 249.53 Not reported Halogen substituents; high XLogP3 (2.9)
2-(4-Tert-butylphenyl)ethanol* Not provided C₁₂H₁₈O ~178.27 Not reported Primary alcohol; toxicology data available

*Included for functional group comparison.

  • Molecular Weight and Substituent Effects : The tert-butyl group increases molecular weight compared to methyl (e.g., 150.22 vs. ~178.27). Biphenyl derivatives (e.g., 212.29) exhibit higher weights due to extended aromatic systems.
  • Boiling Points : The methyl-substituted analog has a low boiling point (64°C at 0.6 mmHg), likely due to reduced steric hindrance and weaker van der Waals forces compared to bulkier tert-butyl or biphenyl derivatives .

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